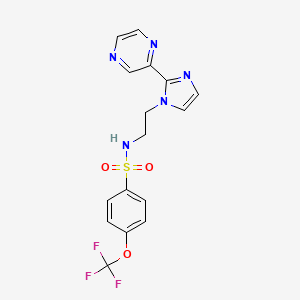
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C16H14F3N5O3S and its molecular weight is 413.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide, also known by its CAS number 2034501-46-5, is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H14F3N5O2S, with a molecular weight of 397.4 g/mol. The compound features a pyrazine ring, an imidazole moiety, and a trifluoromethoxy-substituted benzenesulfonamide structure, which contributes to its diverse biological activities.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, substituted N-(pyrazin-2-yl)benzenesulfonamides have shown promising results against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) around 6.25 μg/mL . Although specific data for the target compound is limited, the structural similarities suggest potential efficacy against various bacterial strains.
Anticancer Activity
Compounds containing imidazole and pyrazine derivatives have been investigated for their anticancer properties. For example, compounds with similar scaffolds have demonstrated inhibition of fibroblast growth factor receptors (FGFR), which are crucial in cancer cell proliferation. A related compound exhibited an IC50 value of 15.0 nM against FGFR1, indicating strong enzymatic inhibition . This suggests that this compound may also possess anticancer properties worthy of further investigation.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in disease pathways. The presence of electron-withdrawing groups like trifluoromethoxy enhances the binding affinity to these targets, potentially leading to effective modulation of biological responses.
Case Studies and Research Findings
| Study | Compound | Biological Activity | IC50 Value |
|---|---|---|---|
| Li et al. (2018) | Indazole derivatives | FGFR1 inhibition | 15.0 nM |
| Cao et al. (2019) | Related pyrazine derivatives | Antitumor activity | < 4.1 nM |
| Recent Review | N-(pyrazin-2-yl)benzenesulfonamides | Antimicrobial activity | MIC = 6.25 μg/mL |
Propiedades
IUPAC Name |
N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O3S/c17-16(18,19)27-12-1-3-13(4-2-12)28(25,26)23-8-10-24-9-7-22-15(24)14-11-20-5-6-21-14/h1-7,9,11,23H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMKWIBMGMSSFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













